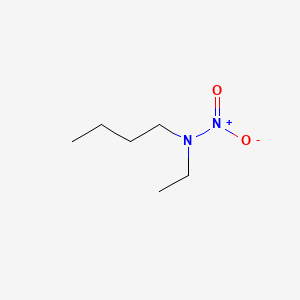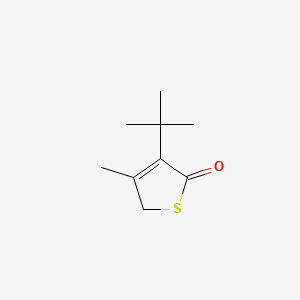
2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl-: is an organic compound belonging to the thiophenone family Thiophenones are sulfur-containing heterocyclic compounds with a five-membered ring structure This particular compound is characterized by the presence of a 3-(1,1-dimethylethyl) group and a 5-methyl group attached to the thiophenone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl- typically involves the following steps:
Formation of the Thiophenone Ring: The thiophenone ring can be synthesized through the cyclization of appropriate precursors, such as 2-bromo-3-(1,1-dimethylethyl)-5-methylthiophene, using a base like sodium hydride in a solvent such as dimethylformamide.
Introduction of Substituents: The 3-(1,1-dimethylethyl) and 5-methyl groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like column chromatography may be employed to ensure efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the substituents on the thiophenone ring can be replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiophenone derivatives.
Substitution: Halogenated thiophenones, substituted thiophenones with various functional groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties like conductivity or stability.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting diseases involving sulfur metabolism.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Agriculture: The compound may have applications in the development of agrochemicals for pest control and crop protection.
作用機序
The mechanism of action of 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl- involves its interaction with molecular targets through its sulfur-containing thiophenone ring. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the 3-(1,1-dimethylethyl) and 5-methyl groups can influence the compound’s binding affinity and specificity towards different targets.
類似化合物との比較
Thiophenone: The parent compound without the 3-(1,1-dimethylethyl) and 5-methyl groups.
2(5H)-Thiophenone, 3-methyl-: A similar compound with only a 3-methyl group.
2(5H)-Thiophenone, 5-methyl-: A similar compound with only a 5-methyl group.
Comparison:
Uniqueness: The presence of both the 3-(1,1-dimethylethyl) and 5-methyl groups in 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl- imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with molecular targets.
Reactivity: Compared to its analogs, this compound may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions due to the combined effects of its substituents.
This detailed article provides a comprehensive overview of 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
57556-15-7 |
|---|---|
分子式 |
C9H14OS |
分子量 |
170.27 g/mol |
IUPAC名 |
4-tert-butyl-3-methyl-2H-thiophen-5-one |
InChI |
InChI=1S/C9H14OS/c1-6-5-11-8(10)7(6)9(2,3)4/h5H2,1-4H3 |
InChIキー |
TXYNAPPCSQHSQU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)SC1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
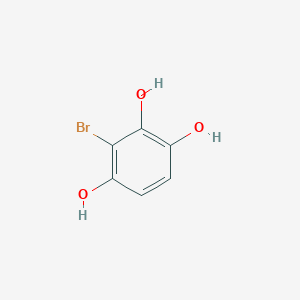
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)
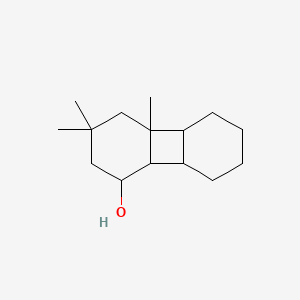
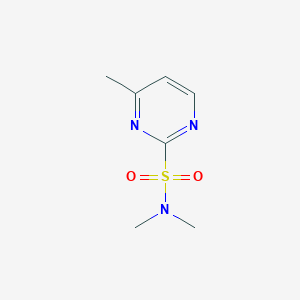
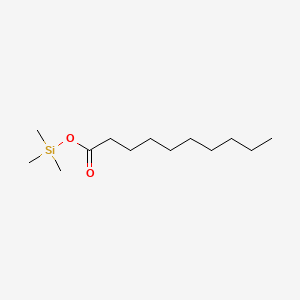
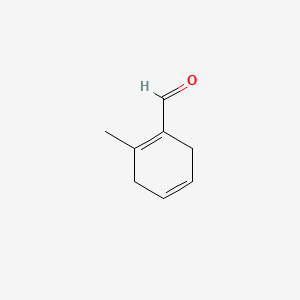

![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)

